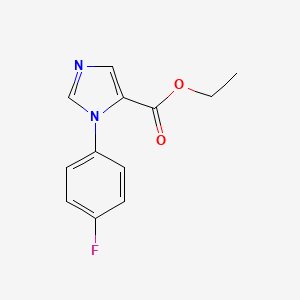

Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate

Description

Systematic International Union of Pure and Applied Chemistry Name and Molecular Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound presents some variation across chemical databases and suppliers. According to commercial chemical suppliers, the compound is designated as ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate. Alternative systematic naming conventions identify the compound as ethyl 3-(4-fluorophenyl)imidazole-4-carboxylate, reflecting different numbering systems applied to the imidazole ring structure. The molecular formula is consistently reported as C₁₂H₁₁FN₂O₂ across multiple authoritative chemical databases and commercial suppliers.

The molecular composition includes twelve carbon atoms, eleven hydrogen atoms, one fluorine atom, two nitrogen atoms, and two oxygen atoms, yielding a molecular weight of 234.23 grams per mole. The structural framework consists of an imidazole ring system substituted at the 1-position with a 4-fluorophenyl group and bearing an ethyl carboxylate functionality at the 5-position of the imidazole ring. Chemical suppliers provide additional structural identifiers including the Simplified Molecular Input Line Entry System code: O=C(C1=CN=CN1C2=CC=C(F)C=C2)OCC.

Alternative Designations and Registry Numbers

The compound is universally identified by the Chemical Abstracts Service registry number 689250-79-1, which serves as the primary unique identifier across chemical databases and commercial suppliers. This registry number provides unambiguous identification for the specific stereochemistry and connectivity pattern of this compound. The Molecular Design Limited number MFCD27935908 serves as an additional database identifier for this compound.

Commercial chemical suppliers employ various internal product designation systems to catalog this compound. Combi-Blocks Incorporated utilizes the product code COM448621894 for commercial distribution. Other suppliers maintain distinct internal numbering systems, including specialized catalog numbers such as HI-2088 referenced in supplier documentation. The compound appears in multiple chemical databases with consistent identification parameters, ensuring reliable cross-referencing across different chemical information systems.

Properties

IUPAC Name |

ethyl 3-(4-fluorophenyl)imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-14-8-15(11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERHTWHWSLCXOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN1C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme and Conditions

- Starting materials: Ethyl isocyanoacetate and 4-fluorophenyl-substituted imidoyl chloride or amidine

- Solvent: Typically methanol or dimethylformamide (DMF)

- Catalysts: Copper(I) iodide (CuI) or copper(I) chloride (CuCl) has been used to catalyze the cyclization

- Temperature: Mild heating around 50–80 °C or room temperature depending on the protocol

- Reaction time: Several hours to overnight

This method benefits from mild reaction conditions, good regioselectivity, and relatively high yields. The cyclization proceeds via nucleophilic attack of the isocyanoacetate on the imidoyl chloride, followed by ring closure to form the imidazole core.

Literature Examples

- Hunt et al. (1978) demonstrated the condensation of potassium ethyl isocyanoacetate with isothioureas in the presence of CuCl to afford disubstituted imidazole-4-carboxylates with various aryl substitutions, which can be adapted to 4-fluorophenyl derivatives.

- Meng et al. (2011) reported a three-component reaction involving ethyl isocyanoacetate, primary amines, and aldehydes catalyzed by CuI and pyridine in methanol to yield 1,5-disubstituted imidazole-4-carboxylates, a versatile route adaptable to 4-fluorophenyl substitution.

Multistep Synthesis via Imidazole Dicarboxylates

An alternative approach involves synthesizing imidazole dicarboxylic acid intermediates, followed by selective esterification and substitution to introduce the 4-fluorophenyl group.

Reaction Scheme and Conditions

Challenges and Improvements

- The first step requires high temperatures and careful control to avoid by-products.

- Oxidative ring-opening side reactions can reduce yield.

- Recent patents have improved this route by using α-chlorooxaloacetate diethyl esters as starting materials, reducing reaction steps to three and avoiding harsh reagents like concentrated sulfuric acid, thus improving environmental compatibility and yield.

Comparative Analysis of Preparation Methods

| Aspect | α-Isocyanoacetate Cyclization | Multistep Imidazole Dicarboxylate Route |

|---|---|---|

| Starting Materials | Ethyl isocyanoacetate, 4-fluorophenyl imidoyl chloride or amidine | 2,3-diaminobutenedinitrile, trimethyl orthobutyrate, α-chlorooxaloacetate diethyl ester |

| Reaction Conditions | Mild temperature, Cu(I) catalyst, methanol or DMF | High temperature cyclization, hydrolysis, esterification |

| Number of Steps | One-pot or two-step cyclization | Three or more steps |

| Environmental Impact | Mild, less hazardous reagents | Improved in recent methods by avoiding concentrated acids |

| Yield | Moderate to high, depending on conditions | Moderate, improved with optimized routes |

| Scalability | Good for small to medium scale | Potentially scalable with optimized protocols |

Detailed Research Findings and Data

Reaction Yields and Conditions (Example from Literature)

| Entry | Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Cyclization of ethyl isocyanoacetate with imidoyl chloride | CuI | 50 | 12 | 70–85 | Mild conditions, good regioselectivity |

| 2 | Multistep synthesis via imidazole dicarboxylate | None (thermal) | 120–150 | 6–10 | 50–65 | Requires careful control to minimize by-products |

| 3 | Improved patent method using α-chlorooxaloacetate diethyl ester | None (reflux) | Reflux | 4–8 | 75–80 | Environmentally friendly, fewer steps |

Notes on Optimization

- The molar ratio of reactants in the cyclization step is critical; for example, a 1:1.0–1.2 molar ratio of amidine to α-chlorooxaloacetate diethyl ester is preferred to maximize yield.

- Reflux conditions improve reaction completeness and product purity.

- Avoidance of strong acids reduces environmental hazards and simplifies purification.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) and various alkyl halides are employed.

Major Products Formed:

Oxidation: 1-(4-fluorophenyl)imidazole-5-carboxylic acid.

Reduction: 1-(4-fluorophenyl)imidazole-5-amine.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate is recognized for its role as a building block in the synthesis of various biologically active compounds. The imidazole ring is a key motif in many pharmaceuticals, particularly in the development of antifungal, anti-inflammatory, and anticancer agents.

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including this compound, in cancer therapy. For instance, derivatives of imidazole have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The presence of the fluorine atom in the para position of the phenyl group enhances the compound's lipophilicity and biological activity, making it a candidate for further investigation in anticancer drug development .

Antiviral Properties

The compound has also been evaluated for its antiviral properties, particularly against HIV. In one study, various imidazole derivatives were tested for their ability to inhibit HIV-1 integrase activity. Compounds with similar structures demonstrated significant inhibition rates, suggesting that this compound could serve as a lead compound for developing new antiviral therapies .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include coupling reactions and cyclization processes.

Synthesis Strategies

A common synthetic route includes the reaction of 4-fluoroaniline with ethyl isocyanoacetate under basic conditions to form the imidazole ring. This method allows for the introduction of various substituents on the aromatic ring, leading to a diverse library of imidazole derivatives with potential pharmacological activities .

Case Study: Synthesis Optimization

In a recent study focusing on optimizing synthesis conditions, researchers found that using anhydrous solvents and specific coupling agents significantly improved yields. For example, the yield of this compound was enhanced when employing EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent under controlled temperatures .

Biological Evaluations

Biological evaluations have been crucial in determining the efficacy of this compound and its derivatives.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines and viral infections. For instance, compounds derived from this compound showed over 50% inhibition of HIV integrase activity in preliminary tests .

Structure-Activity Relationship (SAR) Studies

SAR studies have indicated that modifications on the phenyl ring can greatly influence biological activity. The introduction of electron-withdrawing groups like fluorine enhances potency, while electron-donating groups tend to decrease it . This information is vital for guiding future drug design efforts.

Mechanism of Action

The mechanism by which Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Antimicrobial Activity :

- The benzimidazole derivative 5g exhibits superior antitubercular activity (MIC: 0.112 μM ) compared to simpler imidazole esters, likely due to its extended piperazine-pyridinyl substituents enhancing target binding .

- This compound lacks direct antitubercular data in the evidence but shares structural motifs (fluorophenyl, ester) with active analogues.

Antioxidant Activity: Methyl-substituted benzimidazoles with hydroxylated aryl groups (e.g., trihydroxyphenyl) show 10–15% higher antioxidant activity than ascorbic acid, attributed to radical scavenging by phenolic -OH groups .

Pharmacokinetic Properties :

Table 2: Physicochemical Properties of Selected Analogues

Key Observations:

- Lipophilicity : this compound has a moderate LogP (2.8 ), balancing membrane permeability and aqueous solubility. Bulkier analogues like 5g (LogP: 5.3 ) may suffer from reduced bioavailability despite higher target affinity .

- Synthetic Accessibility : this compound is synthesized via one-pot cyclization, offering scalability advantages over multi-step routes for 5g .

Pharmacological and Clinical Relevance

- However, the 4-fluorophenyl group may alter metabolism compared to Etomidate’s α-methylbenzyl group .

- Fluorinated Imidazole Esters: Derivatives like Ethyl 1-[1-(4-bromophenyl)ethyl]-1H-imidazole-5-carboxylate (CAS 84962-75-4) are explored as PET tracers, highlighting the versatility of fluorinated imidazoles in diagnostics .

Biological Activity

Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis and Structural Characteristics

This compound is synthesized through a multi-step reaction involving ethyl isocyanoacetate and various imidoyl chlorides. The synthesis process typically yields compounds that can be further modified to enhance their biological activity. The compound features an imidazole ring, which is known for its role in various biological systems, and the presence of a fluorine atom enhances its pharmacological profile by improving lipophilicity and metabolic stability .

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against HIV-1. In an AlphaScreen™ assay, several derivatives of this compound showed significant inhibition of the HIV-1 integrase (IN) interaction with LEDGF/p75, a critical protein for viral replication. Specifically, compounds derived from this scaffold exhibited inhibition rates exceeding 50% at concentrations of 100 µM .

Table 1: Summary of Antiviral Activity

| Compound ID | Percentage Inhibition (%) | CC50 (µM) |

|---|---|---|

| 11a | 67 | >200 |

| 11b | 78 | 158.4 |

| 11h | 45 | 50.4 |

| 10e | 83 | >200 |

The data indicate that while some compounds exhibit promising antiviral activity, they may also present cytotoxic effects at higher concentrations .

The mechanism through which this compound exerts its antiviral effects involves binding to critical amino acid residues within the LEDGF/p75-binding site of HIV-1 integrase. Molecular docking studies suggest that the imidazole motif forms hydrogen bonds with residues such as Glu170 and His171, while the fluorophenyl group interacts with hydrophobic pockets within the protein structure .

Case Studies and Research Findings

A notable case study involved the evaluation of several derivatives in cell-based assays to assess their efficacy against HIV-1. Compounds were tested for both antiviral potency and cytotoxicity, revealing a trade-off between efficacy and safety profiles. For instance, compound 11h demonstrated moderate antiviral inhibition but was also associated with significant cytotoxicity, indicating that further optimization is necessary to enhance therapeutic indices .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves cyclocondensation of 4-fluorobenzaldehyde derivatives with ethyl glyoxylate or its equivalents, followed by imidazole ring formation via Debus–Radziszewski or related multicomponent reactions. Optimization focuses on:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .

- Catalysts : Acidic or basic catalysts (e.g., NH₄OAc, p-TsOH) improve cyclization efficiency .

- Temperature control : Reactions often proceed at 80–100°C to balance yield and byproduct formation .

Key intermediates (e.g., Schiff bases) should be characterized via NMR (¹H/¹³C) and LC-MS to confirm regioselectivity .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Answer:

- Chromatography : HPLC with UV detection (λ = 254–280 nm) using C18 columns and acetonitrile/water gradients resolves impurities .

- Spectroscopy : ¹⁹F NMR confirms fluorine substitution patterns, while ¹H NMR distinguishes imidazole protons (δ 7.2–8.1 ppm) .

- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: ~60%, N: ~10%) to exclude solvent residues .

Advanced: What crystallographic techniques are used to resolve structural ambiguities in fluorophenyl-substituted imidazole derivatives?

Answer:

- Single-crystal XRD : Monoclinic systems (e.g., space group P2₁/c) are common, with unit cell parameters such as a = 16.064 Å, b = 7.656 Å, and β = 98.16° for related analogs .

- Data refinement : SHELXL refines anisotropic displacement parameters for fluorine atoms, addressing electron density discrepancies .

- Twinned data : High-resolution datasets (θ > 25°) mitigate challenges from weak diffractions in fluorinated compounds .

Advanced: How do substituents on the imidazole ring influence the compound’s bioactivity, and what computational tools support SAR studies?

Answer:

- Fluorine effects : The 4-fluorophenyl group enhances metabolic stability and π-π stacking in enzyme binding pockets, as shown in antimycobacterial analogs (MIC = 0.112 μM) .

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets like Mycobacterium tuberculosis enoyl-ACP reductase .

- Electron-withdrawing groups : Carboxylate esters at position 5 improve solubility without compromising affinity .

Advanced: How are contradictory pharmacological data (e.g., antioxidant vs. antimycobacterial activities) reconciled for this compound class?

Answer:

- Mechanistic divergence : Antioxidant activity correlates with hydroxyl/fluorine synergy (e.g., IC₅₀ ≈ ascorbic acid in DPPH assays), while antimycobacterial action relies on hydrophobic interactions .

- Dose-response profiling : Dual-activity compounds require tiered assays (e.g., ROS scavenging at µM vs. MIC determination at nM) to avoid false positives .

- Metabolite analysis : LC-MS/MS identifies active metabolites that may dominate in specific biological contexts .

Basic: What are the stability considerations for this compound under varying storage conditions?

Answer:

- Hydrolysis risk : The ester group degrades in aqueous buffers (pH > 7); stability is maintained in anhydrous DMSO at −20°C .

- Light sensitivity : UV-Vis spectra (200–400 nm) confirm photodegradation; amber vials are recommended for long-term storage .

Advanced: How is the compound’s conformational flexibility assessed for drug design applications?

Answer:

- Dynamic NMR : Variable-temperature ¹H NMR detects rotameric equilibria of the ethyl carboxylate group .

- DFT calculations : Gaussian 09 optimizes geometries (B3LYP/6-31G*) to predict dominant conformers in physiological environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.